Increased Lipophilicity (XLogP) Relative to Unsubstituted Boc-Pipecolic Acid: Implications for Membrane Permeability of Downstream Products
The target compound's N-Boc and 3,3-dimethyl substitution pattern markedly increases computed lipophilicity compared to the unsubstituted Boc-pipecolic acid scaffold. The 4,4-dimethyl regioisomer (PubChem CID 10515301, same molecular formula C₁₃H₂₃NO₄) has a computed XLogP3-AA of 2.4, whereas Boc-pipecolic acid (CAS 26250-84-0, C₁₁H₁₉NO₄, MW 229.27) has an XLogP3 of only 1.8 [1][2]. The unprotected 3,3-dimethylpiperidine-2-carboxylic acid core (CAS 129769-02-4) has an XLogP3-AA of −1.2, indicating that the Boc group alone contributes approximately +3.0 log units to lipophilicity while the gem-dimethyl groups add an additional +0.6 log units over the Boc-pipecolic acid baseline [3]. This ~0.6 log unit increase in lipophilicity for the 3,3-dimethyl-Boc scaffold relative to Boc-pipecolic acid is significant for downstream lead optimization, where a ΔlogP of 0.5–1.0 can meaningfully alter membrane permeability and oral absorption potential [1].
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 2.4 (inferred from 4,4-dimethyl regioisomer C₁₃H₂₃NO₄, PubChem CID 10515301; identical molecular formula, same MW 257.33 g/mol) |
| Comparator Or Baseline | Boc-pipecolic acid (CAS 26250-84-0): XLogP3 = 1.8, MW 229.27; 3,3-dimethylpiperidine-2-carboxylic acid core (CAS 129769-02-4): XLogP3-AA = −1.2 |
| Quantified Difference | ΔXLogP ≈ +0.6 vs Boc-pipecolic acid; ΔXLogP ≈ +3.6 vs unprotected 3,3-dimethyl core |
| Conditions | Computed by XLogP3/XLogP3-AA algorithm (PubChem 2025.04.14 release); computational predictions, not experimentally measured logP |
Why This Matters
The 0.6 log unit higher lipophilicity over Boc-pipecolic acid means that elaborated derivatives of the 3,3-dimethyl scaffold are predicted to have improved membrane partitioning, which is a key parameter in CNS drug discovery where moderate logP (2–4) is often desirable for blood-brain barrier penetration.
- [1] PubChem CID 10515301. 1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid (CAS 155302-06-0): Computed Properties – XLogP3-AA 2.4, MW 257.33 g/mol. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10515301 View Source
- [2] PubChem CID 688617. (2S)-1-((tert-butoxy)carbonyl)piperidine-2-carboxylic acid (Boc-Pip-OH, CAS 26250-84-0): Computed Properties – XLogP3 1.8, MW 229.27 g/mol, Rotatable Bond Count 3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/26250-84-0 View Source
- [3] PubChem CID 10511129. 3,3-Dimethylpiperidine-2-carboxylic acid (CAS 129769-02-4): Computed Properties – XLogP3-AA −1.2, MW 157.21 g/mol, Rotatable Bond Count 1, TPSA 49.3 Ų. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/129769-02-4 View Source
